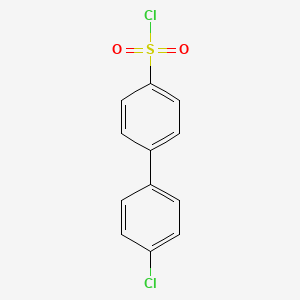

4'-Chlorobiphenyl-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYUSJMIHFIMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383371 | |

| Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20443-74-7 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20443-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chlorobiphenyl-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride (CAS 20443-74-7)

This guide provides a comprehensive technical overview of 4'-Chlorobiphenyl-4-sulfonyl chloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, with a focus on providing practical insights and detailed experimental context.

Introduction and Significance

This compound is a bifunctional organic compound featuring a chlorinated biphenyl backbone and a reactive sulfonyl chloride group. This unique combination of a stable, hydrophobic biphenyl structure and a highly electrophilic sulfonyl chloride moiety makes it a valuable building block in the synthesis of a diverse range of complex molecules. Its primary utility lies in its ability to introduce the 4'-chlorobiphenyl-4-sulfonyl group into various substrates, thereby modifying their chemical and biological properties. This has led to its application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20443-74-7 | [2] |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [2] |

| Molecular Weight | 287.16 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 109 °C | [2] |

| Boiling Point | 400.8 ± 28.0 °C (Predicted) | [2] |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Moisture sensitive, reacts with water. Soluble in many organic solvents. | [2] |

| IUPAC Name | 4-(4-chlorophenyl)benzenesulfonyl chloride |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of 4-chlorobiphenyl. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring, primarily at the para position due to steric hindrance and directing effects.

General Synthesis Pathway

The most common method for the synthesis of aryl sulfonyl chlorides is the direct reaction of the corresponding arene with an excess of chlorosulfonic acid.[3] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is believed to be SO₂Cl⁺, generated in situ from the autoionization of chlorosulfonic acid.[4]

Caption: Synthesis of this compound via chlorosulfonation.

Experimental Protocol (General Method)

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate. All work should be conducted in a well-ventilated fume hood by trained personnel.

Materials:

-

4-Chlorobiphenyl

-

Chlorosulfonic acid (freshly distilled)

-

Ice

-

Dry benzene (for recrystallization, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, place an excess of chlorosulfonic acid (e.g., 2.5 to 5 molar equivalents). Cool the flask in an ice-water bath to 10-15 °C.

-

Addition of Substrate: Gradually add 4-chlorobiphenyl (1 molar equivalent) to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 20 °C during the addition to control the exothermic reaction and minimize side product formation. Hydrogen chloride gas will be evolved.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to 60 °C for approximately two hours to ensure the reaction goes to completion. The disappearance of gas evolution is an indicator of reaction completion.[3]

-

Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will decompose the excess chlorosulfonic acid. This step should be performed in a fume hood due to the evolution of acidic gases.

-

Isolation: The solid this compound will precipitate out of the aqueous solution. Collect the solid by suction filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as dry benzene.

Reactivity and Key Reactions

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.

Synthesis of Sulfonamides

The most common reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

physicochemical properties of 4'-Chlorobiphenyl-4-sulfonyl chloride

An In-depth Technical Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride: Properties, Applications, and Experimental Protocols

Introduction

This compound is a highly reactive, bifunctional organic compound that serves as a critical building block in modern synthetic and medicinal chemistry.[1] Its structure, featuring a chlorinated biphenyl backbone and an electrophilic sulfonyl chloride group, allows for the strategic introduction of the 4'-chlorobiphenyl-4-sulfonyl moiety into a wide range of molecular architectures. This unique combination makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[1][2]

For researchers and drug development professionals, understanding the nuanced physicochemical properties, reactivity, and handling requirements of this compound is paramount. This guide provides a comprehensive overview, synthesizing technical data with practical, field-proven insights to empower scientists in leveraging this versatile reagent for innovative research and development projects.

Physicochemical and Structural Properties

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These core characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20443-74-7 | [3][4][5] |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [3][4][5] |

| Molecular Weight | 287.16 g/mol | [3][5][6] |

| IUPAC Name | 4-(4-chlorophenyl)benzenesulfonyl chloride | [4][7] |

| Appearance | White to off-white powder or crystalline solid | [1][8] |

| Melting Point | 106-115 °C | [6][8] |

| Boiling Point | 400.8 ± 28.0 °C (Predicted) | [6] |

| Purity | Typically ≥95% to ≥97% | [1][3][8] |

| Sensitivity | Moisture sensitive | [4][6] |

The compound's high reactivity stems from the potent electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility.[2] However, this reactivity also necessitates careful handling, as it reacts violently with water and other protic nucleophiles.[9][10]

Reactivity Profile and Mechanistic Insights

The primary utility of this compound lies in its function as a sulfonylating agent. The sulfonyl chloride moiety is an excellent leaving group, facilitating reactions with a wide array of nucleophiles.

Sulfonamide Formation

The most significant reaction in a pharmaceutical context is the formation of sulfonamides through reaction with primary or secondary amines.[1][2] This reaction is fundamental to drug discovery, as the sulfonamide group is a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets.[11]

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.

Caption: Reaction schematic for sulfonamide synthesis.

Stability and Incompatibilities

This compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[10] However, its high reactivity makes it incompatible with several classes of substances:

-

Water/Moisture: Reacts violently to liberate toxic and corrosive gases, primarily hydrogen chloride.[9][10]

-

Alcohols: Reacts to form sulfonate esters.

-

Strong Bases and Amines: Reacts exothermically.[10]

-

Strong Oxidizing Agents: Can lead to vigorous reactions.[10]

Experimental Protocols: Synthesis and Characterization

Synthesis via Chlorosulfonation of 4-Chlorobiphenyl

A common industrial method for preparing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic ring.[12]

Principle: This electrophilic aromatic substitution involves reacting 4-chlorobiphenyl with an excess of chlorosulfonic acid. The chlorosulfonic acid acts as both the sulfonating agent and the solvent. The reaction introduces the -SO₂Cl group onto the unsubstituted phenyl ring, primarily at the para position due to steric hindrance.

Step-by-Step Methodology:

-

Reaction Setup: In a fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Reagent Charging: Charge the flask with chlorosulfonic acid (typically 3-4 molar equivalents) and cool it in an ice bath.

-

Substrate Addition: Slowly add 4-chlorobiphenyl (1 equivalent) portion-wise or dissolved in a suitable inert solvent like a halogenated aliphatic hydrocarbon, maintaining the internal temperature below 10°C.[13]

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., 0-25°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[13]

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexanes/tetrahydrofuran) can be performed for further purification.[14]

Caption: General workflow for the synthesis of the title compound.

Structural Characterization: A Multi-technique Approach

Confirming the identity and purity of this compound requires a combination of analytical techniques.

Principle: Spectroscopic methods provide a fingerprint of the molecule. IR spectroscopy identifies functional groups, NMR spectroscopy reveals the electronic environment of protons and carbons, and Mass Spectrometry determines the molecular weight and fragmentation pattern.

Step-by-Step Protocol:

-

Infrared (IR) Spectroscopy:

-

Acquire a spectrum using KBr pellet or ATR.

-

Expected Peaks: Look for strong characteristic absorption bands for the sulfonyl chloride group at approximately 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[15] Also, expect peaks corresponding to C-H stretching of the aromatic rings (~3100-3000 cm⁻¹) and C=C stretching within the rings (~1600-1450 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample in a deuterated solvent (e.g., CDCl₃). Use a dry solvent due to the compound's reactivity.

-

¹H NMR: Expect complex multiplets in the aromatic region (approx. 7.3-8.0 ppm). The protons on the ring bearing the sulfonyl chloride group will be further downfield (more deshielded) due to the strong electron-withdrawing effect of the -SO₂Cl group.[15][16][17]

-

¹³C NMR: Expect multiple signals in the aromatic region (approx. 125-145 ppm).

-

-

Mass Spectrometry (MS):

-

Use an appropriate ionization technique (e.g., Electron Ionization - EI).

-

Expected Data: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (286 for the ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) will be a key confirmation of the structure.[15]

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE | 20443-74-7 [chemicalbook.com]

- 6. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 96% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. CAS#:20443-74-7 | 4'-chloro[1,1'-biphenyl]-4-sulfonyl chloride | Chemsrc [chemsrc.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 13. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. acdlabs.com [acdlabs.com]

- 16. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum [chemicalbook.com]

- 17. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR [m.chemicalbook.com]

4'-Chlorobiphenyl-4-sulfonyl chloride molecular structure and weight

An In-depth Technical Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical properties, a validated synthesis protocol, and its applications, grounding all claims in authoritative scientific principles.

Introduction: A Versatile Bifunctional Building Block

This compound is a bifunctional organic compound featuring a stable chlorinated biphenyl core and a highly reactive sulfonyl chloride group. This unique combination makes it a valuable building block, particularly in the synthesis of sulfonamides. The biphenyl scaffold is a common motif in pharmacologically active molecules, while the sulfonyl chloride functional group serves as a robust handle for coupling with amines and other nucleophiles. Its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, such as in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1]

Molecular Structure and Physicochemical Properties

The structural integrity and physical characteristics of a reagent are foundational to its application in any synthetic workflow. The identity of this compound is unequivocally established by its molecular formula, weight, and spectroscopic signatures.

Chemical Structure

The molecule consists of two phenyl rings linked together. One ring is substituted with a chlorine atom at the 4-position (designated as 4'), and the other is substituted with a sulfonyl chloride group at the 4-position.

IUPAC Name: 4-(4-chlorophenyl)benzenesulfonyl chloride[2][3] SMILES: ClC1=CC=C(C=C1)C1=CC=C(C=C1)S(Cl)(=O)=O[4]

Physicochemical Data Summary

The key properties of this compound are summarized in the table below. This data is critical for handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 20443-74-7 | [1] |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [1][4] |

| Molecular Weight | 287.16 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 107-109 °C | [2][6] |

| Sensitivity | Moisture Sensitive | [6] |

Synthesis Protocol: Electrophilic Chlorosulfonation

The most direct and reliable method for the laboratory-scale synthesis of this compound is the electrophilic aromatic substitution of 4-chlorobiphenyl using chlorosulfonic acid. This reaction leverages well-established principles of organic chemistry.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (⁺SO₂Cl). The biphenyl system is an activated aromatic ring. The 4'-chlorophenyl substituent on one ring acts as a para-directing group for the incoming electrophile on the second ring. Steric hindrance at the ortho positions further favors substitution at the unsubstituted para position (C4), leading to the desired product with high regioselectivity.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for chlorosulfonation of aromatic compounds, ensuring a high degree of reliability and safety.[7]

Materials:

-

4-Chlorobiphenyl (1.0 equiv)

-

Chlorosulfonic acid (reagent grade, ~4.0 equiv)

-

Dichloromethane (DCM, anhydrous)

-

Crushed ice/water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Charge the flask with chlorosulfonic acid (4.0 equiv) and cool it to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve 4-chlorobiphenyl (1.0 equiv) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.

-

Reaction Execution: Add the 4-chlorobiphenyl solution dropwise to the stirred, cold chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired side products, such as sulfones.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring. Trustworthiness Note: This quenching step must be performed cautiously in a well-ventilated fume hood, as it generates significant amounts of HCl gas and is highly exothermic.

-

Extraction: The resulting white precipitate is the crude product. If an organic solvent was used, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Neutralization & Washing: Wash the combined organic layers sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Self-Validation: The bicarbonate wash neutralizes residual acids, and its completion is visually confirmed by the cessation of CO₂ evolution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation: Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The molecule possesses C₂ symmetry through the biphenyl bond axis. This results in a simplified spectrum. Two distinct AA'BB' systems are expected in the aromatic region (~7.5-8.2 ppm). One set of doublets corresponds to the protons on the chlorinated ring, and the other, typically further downfield due to the electron-withdrawing sulfonyl chloride group, corresponds to the protons on the sulfonated ring.

-

IR Spectroscopy: Infrared spectroscopy is an excellent tool for confirming the presence of the sulfonyl chloride functional group. Strong characteristic absorption bands are expected for the asymmetric and symmetric S=O stretches, typically appearing near 1375 cm⁻¹ and 1185 cm⁻¹, respectively.[8]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion (M⁺) peak. A key validation feature would be the isotopic pattern resulting from the two chlorine atoms. The M, M+2, and M+4 peaks would appear in a characteristic ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes, confirming the elemental composition.

Applications in Synthesis: Gateway to Sulfonamides

The primary utility of this compound is as an electrophile for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry. It readily reacts with primary and secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form a stable sulfonamide linkage.

General Reaction Scheme: Sulfonamide Formation

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity makes it an essential tool for drug discovery programs targeting enzymes and receptors where a sulfonamide moiety can act as a key binding element or a stable linker.

References

-

This compound, min 97%, 1 gram . Oakwood Chemical. [Link]

-

This compound | C12H8Cl2O2S | CID 2794745 . PubChem. [Link]

-

4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Chemical Properties . Chemdad. [Link]

-

Sulfanilyl chloride, N-acetyl- . Organic Syntheses. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound . ACD/Labs. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 3. This compound | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H34182.03 [thermofisher.com]

- 5. 4-BIPHENYLSULFONYL CHLORIDE(1623-93-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4'-CHLORO[1,1'-BIPHENYL]-4-SULFONYL CHLORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility of 4'-Chlorobiphenyl-4-sulfonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Chlorobiphenyl-4-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document synthesizes information based on the compound's chemical properties, reactivity, and established principles of solubility. A detailed, field-proven experimental protocol for the accurate determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable data. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows and require a thorough understanding of its solution behavior.

Introduction to this compound

This compound is a bifunctional organic compound featuring a chlorinated biphenyl backbone and a reactive sulfonyl chloride group. This unique structure makes it a valuable building block in the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutic agents and specialized polymers. The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide or sulfonate ester functionalities, which are prevalent in many biologically active compounds.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use. Proper solvent selection is critical for achieving optimal reaction kinetics, simplifying purification processes, and ensuring the overall efficiency and reproducibility of synthetic procedures. This guide will delve into the factors governing its solubility and provide a robust methodology for its empirical determination.

Predicted Solubility Profile and Solvent Considerations

Based on the fundamental principle of "like dissolves like" and the known reactivity of the sulfonyl chloride functional group, a qualitative solubility profile for this compound can be predicted. The molecule possesses both a large, relatively nonpolar biphenyl core and a highly polar sulfonyl chloride group. This dual nature suggests solubility in a range of aprotic solvents of varying polarity.

Crucial Consideration: Reactivity of the Sulfonyl Chloride Group

A critical factor influencing solvent selection is the high reactivity of the sulfonyl chloride functional group towards nucleophiles.[1] Solvents containing nucleophilic groups, such as water, alcohols, and primary or secondary amines, will react with this compound, leading to its decomposition.[1][2] This reaction, known as solvolysis, results in the formation of the corresponding sulfonic acid, sulfonate ester, or sulfonamide, respectively. Therefore, protic solvents are generally unsuitable for dissolving this compound without chemical modification.

The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents. It is imperative to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale & Remarks |

| Aprotic Solvents | |||

| Nonpolar | Toluene | Soluble | The nonpolar biphenyl moiety will interact favorably with the aromatic solvent. Similar compounds like 4-chlorobenzenesulfonyl chloride are soluble in toluene.[3] |

| Hexane | Sparingly Soluble to Insoluble | The large, polar sulfonyl chloride group may limit solubility in highly nonpolar aliphatic solvents. | |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a good solvent for a wide range of organic compounds and is unreactive towards sulfonyl chlorides. |

| Tetrahydrofuran (THF) | Soluble | The ether functionality is generally compatible with sulfonyl chlorides. | |

| Ethyl Acetate | Soluble | The ester group is aprotic and should facilitate dissolution. | |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving many polar organic compounds. | |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be an excellent solvent for this compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of compounds.[4] | |

| Acetone | Soluble | A common polar aprotic solvent suitable for many organic solids. | |

| Protic Solvents | |||

| Polar Protic | Water | Insoluble (Reacts) | Highly polar but will react with the sulfonyl chloride group to form the corresponding sulfonic acid.[1][2] |

| Methanol / Ethanol | Reacts | Alcohols are nucleophilic and will react to form sulfonate esters.[1] |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of readily available quantitative data, an empirical determination of solubility is essential for precise and reproducible research. The following protocol is a robust and self-validating system based on the widely accepted "shake-flask" method, adapted for the specific properties of this compound.[5] This method is in line with the principles outlined in the OECD Guidelines for the Testing of Chemicals for determining solubility.[6][7]

Principle of the Method

An excess amount of this compound is agitated in a known volume of the selected anhydrous organic solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Experimental Workflow

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a clean, dry glass vial. An excess is crucial to ensure that a saturated solution is formed. A starting point is to add approximately 100 mg of the solid.

-

Carefully add a precise volume (e.g., 5.00 mL) of the chosen anhydrous organic solvent to the vial.

-

Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed for a predetermined period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete saturation. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 36, and 48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker bath and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully draw a sample of the supernatant using a syringe, being cautious not to disturb the solid at the bottom of the vial.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

-

-

Analytical Determination (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample solution by HPLC-UV at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be incorporated:

-

Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration has plateaued.

-

Mass Balance: After determining the solubility, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, although this can be challenging.

-

Purity Analysis: The purity of the starting material and the integrity of the compound in the saturated solution should be confirmed by HPLC to ensure no degradation has occurred.

-

Replicate Experiments: All solubility determinations should be performed in at least triplicate to assess the precision of the measurement.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

This compound is a hazardous substance that must be handled with appropriate safety precautions.[1][2]

-

Moisture Sensitive: Reacts with water and moisture in the air to liberate toxic gas (hydrogen chloride).[1]

-

Respiratory Irritant: May cause respiratory irritation.[1]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store the compound under an inert atmosphere and away from water, alcohols, bases, and strong oxidizing agents.[1]

Conclusion

While quantitative solubility data for this compound is not widely published, a comprehensive understanding of its chemical properties allows for a strong predictive assessment of its behavior in various organic solvents. Due to its reactivity, aprotic solvents are the appropriate choice for dissolution without degradation. This guide provides a detailed and robust experimental protocol to enable researchers to generate accurate and reliable solubility data, which is crucial for the successful application of this important synthetic intermediate in research and development.

References

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–871. [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

Foreword: The Biphenyl Sulfonyl Chloride Scaffold in Modern Chemistry

An In-depth Technical Guide to the Reactivity of 4'-Chlorobiphenyl-4-sulfonyl Chloride with Nucleophiles

In the landscape of synthetic and medicinal chemistry, sulfonyl chlorides are indispensable electrophiles, acting as versatile linchpins for the construction of complex molecular architectures. Among these, this compound holds a position of particular interest. Its rigid biphenyl backbone is a common feature in bioactive molecules and advanced materials, while the sulfonyl chloride moiety serves as a highly reactive handle for covalent bond formation. The presence of the 4'-chloro substituent subtly modulates the electronic properties of the entire system, influencing its reactivity profile.

This guide provides an in-depth exploration of the reactivity of this compound with common classes of nucleophiles. It is designed for researchers, medicinal chemists, and process development scientists who seek not only to perform these reactions but to understand the underlying principles that govern their outcomes. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Core Reactivity Profile and Molecular Properties

This compound (C₁₂H₈Cl₂O₂S) is a crystalline solid characterized by a high degree of reactivity.[1] This reactivity is rooted in the electronic structure of the sulfonyl chloride group (-SO₂Cl).

-

Electrophilic Sulfur Center: The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. These groups inductively withdraw electron density, rendering the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.[2][3]

-

Chloride as a Leaving Group: The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[2]

-

Influence of the Biphenyl Scaffold: The 4-(4-chlorophenyl)benzene moiety influences the reactivity. The electron-withdrawing nature of the 4'-chloro group enhances the electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted biphenyl equivalent.[4][5]

Safety Imperative: This compound is classified as corrosive, causing severe skin burns and eye damage.[1][6] It reacts with water, liberating toxic gas, a critical consideration for handling, storage, and reaction quenching.[6][7] All manipulations should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The material should be stored under an inert atmosphere, away from moisture and incompatible materials such as bases, amines, and alcohols.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20443-74-7 | [1] |

| Molecular Formula | C₁₂H₈Cl₂O₂S | [1] |

| Molecular Weight | 287.2 g/mol | [1] |

| Appearance | Solid | [8] |

| Hazard Codes | H314 (Causes severe skin burns and eye damage) | [1][6] |

Reaction Mechanisms: A Mechanistic Overview

The reaction of this compound with nucleophiles is a cornerstone of its utility. While debate continues, the mechanism is generally considered to proceed via one of two primary pathways, heavily dependent on the nucleophile, solvent, and conditions.

Sources

- 1. This compound | C12H8Cl2O2S | CID 2794745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Biphenyl-4-sulfonyl chloride 1623-93-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Electrophilicity of 4'-Chlorobiphenyl-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 4'-Chlorobiphenyl-4-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its reactivity, dictated by the electronic interplay within its biphenyl scaffold, and offer practical, field-proven methodologies for its quantitative assessment. By bridging quantum chemical concepts with detailed experimental protocols, this document serves as an essential resource for leveraging the unique properties of this reagent in the synthesis of complex sulfonamides and other high-value molecules in medicinal chemistry.

Introduction: The Sulfonyl Chloride as a Privileged Electrophile

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its role as a potent electrophile.[1] Its reactivity stems from the highly electron-deficient sulfur atom, which is bonded to two strongly electronegative oxygen atoms and a good leaving group, the chloride anion.[2] This intrinsic electrophilicity facilitates reactions with a vast array of nucleophiles, most notably primary and secondary amines, to form the exceptionally stable and biologically significant sulfonamide linkage (-SO₂NH₂).[3][4]

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide spectrum of therapeutic agents, from pioneering antibacterial "sulfa drugs" to modern diuretics, anticonvulsants, and anti-inflammatory agents.[3][5][6] this compound, with its distinct substituted biphenyl structure, offers a unique scaffold for introducing specific steric and electronic properties into target molecules, making a thorough understanding of its electrophilicity paramount for rational drug design.[7]

Theoretical Framework: Unpacking the Electronic Effects

The electrophilicity of the sulfur atom in this compound is modulated by the electronic character of the 4'-chlorobiphenyl substituent. This influence can be dissected into inductive and resonance effects transmitted through the biphenyl system.

-

Inductive Effects (-I): The chlorine atom on the distal phenyl ring is electronegative, exerting an electron-withdrawing inductive effect. This effect is transmitted across the biphenyl system, albeit attenuated with distance, to the sulfonyl chloride group.

-

Resonance Effects (+M/-M): The phenyl rings can engage in resonance. The 4-sulfonyl chloride group is strongly electron-withdrawing and deactivating. The 4'-chloro substituent has competing effects: the lone pairs on the chlorine atom can participate in a resonance-donating (+M) effect, while the phenyl ring itself is generally considered electron-withdrawing.

-

The phenyl group (C₆H₅-) as a substituent has a σₚ value of approximately +0.01, indicating it is very weakly electron-withdrawing.[9]

-

The chloro group (Cl-) has a σₚ value of +0.23, indicating it is moderately electron-withdrawing.[9]

Combining these, the 4'-chlorobiphenyl group is expected to be a net electron-withdrawing group, thereby increasing the partial positive charge on the sulfur atom and enhancing the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.

Caption: Electronic effects influencing the electrophilicity of the sulfur atom.

Computational Insights: Mulliken Charges and Frontier Orbitals

Computational chemistry offers powerful tools to visualize and quantify electrophilicity. Density Functional Theory (DFT) calculations can be employed to determine key electronic parameters.

-

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing partial atomic charges.[10][11] For this compound, a higher positive Mulliken charge on the sulfur atom compared to a reference compound like benzenesulfonyl chloride would provide theoretical evidence for its enhanced electrophilicity.[7]

-

Frontier Molecular Orbital (FMO) Theory: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to greater electrophilicity. We would predict that the LUMO of this compound is lower in energy than that of benzenesulfonyl chloride, and that the LUMO is primarily localized on the sulfonyl chloride group, indicating this is the most probable site for nucleophilic attack.

| Parameter | Benzenesulfonyl Chloride (Reference) | This compound (Predicted) | Implication for Electrophilicity |

| Mulliken Charge on S | q | > q | Increased partial positive charge enhances attraction for nucleophiles. |

| LUMO Energy | E | < E | More energetically favorable to accept electrons from a nucleophile. |

Experimental Quantification of Electrophilicity

While theoretical calculations provide valuable insight, experimental validation is the cornerstone of chemical science. The electrophilicity of this compound can be quantified by studying the kinetics of its reaction with a standard nucleophile, such as an aniline or a simple aliphatic amine.[5] A competitive kinetic experiment is a robust method for determining the relative reactivity of two electrophiles.

Caption: Workflow for determining relative electrophilicity via a competition experiment.

Detailed Protocol: Competitive Amination Monitored by HPLC

This protocol provides a step-by-step methodology to determine the relative reactivity of this compound against a standard, p-toluenesulfonyl chloride (TsCl).

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Aniline

-

Acetonitrile (HPLC grade)

-

Triethylamine (Et₃N)

-

Methanol (for quenching)

-

Thermostatted reaction vessel

-

HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a 0.1 M stock solution of this compound in acetonitrile.

-

Prepare a 0.1 M stock solution of p-toluenesulfonyl chloride in acetonitrile.

-

Prepare a 0.05 M stock solution of aniline in acetonitrile.

-

Prepare a 0.2 M stock solution of triethylamine in acetonitrile.

-

-

Reaction Setup:

-

In a thermostatted vessel at 25°C, combine 5.0 mL of the this compound solution, 5.0 mL of the p-toluenesulfonyl chloride solution, and 5.0 mL of the triethylamine solution. This creates a mixture containing 0.033 M of each electrophile and 0.067 M of base.

-

-

Reaction Initiation and Monitoring:

-

To initiate the reaction (t=0), rapidly add 5.0 mL of the 0.05 M aniline solution to the reaction vessel with vigorous stirring. The final concentrations will be approximately: [Electrophiles] = 0.025 M each, [Aniline] = 0.0125 M, [Et₃N] = 0.05 M.

-

Immediately withdraw a 0.5 mL aliquot (t=0) and quench it in a vial containing 1.5 mL of methanol.

-

Withdraw and quench subsequent 0.5 mL aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

-

-

HPLC Analysis:

-

Analyze each quenched sample by HPLC. Develop a gradient method capable of resolving the two starting sulfonyl chlorides and the two resulting sulfonamide products.

-

Monitor the product peaks at a suitable wavelength (e.g., 254 nm).

-

Generate calibration curves for both sulfonamide products to convert peak area to concentration.[6]

-

-

Data Analysis:

-

For each time point, calculate the concentration of the sulfonamide derived from this compound ([P₁]) and the sulfonamide from TsCl ([P₂]).

-

Plot [P₁] versus [P₂]. The slope of the resulting straight line corresponds to the relative rate constant, k(rel) = k₁/k₂.

-

Expected Outcome: Based on the electron-withdrawing nature of the 4'-chlorobiphenyl group, it is anticipated that k(rel) will be greater than 1, providing quantitative evidence that this compound is more electrophilic than p-toluenesulfonyl chloride.

Implications in Drug Development and Synthesis

The enhanced electrophilicity of this compound is not merely an academic curiosity; it has profound practical implications for drug discovery and development.

-

Reaction Efficiency: A higher electrophilicity translates to faster reaction rates, allowing for the formation of sulfonamides under milder conditions or in shorter timeframes. This is particularly advantageous when working with sensitive or complex substrates that may degrade under harsh conditions.

-

Late-Stage Functionalization: The ability to rapidly and cleanly form a sulfonamide bond is crucial for late-stage functionalization strategies. This allows medicinal chemists to introduce the 4'-chlorobiphenyl-4-sulfonamide moiety at the end of a synthetic sequence, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[1]

-

Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for amides, esters, and other functional groups. The specific steric and electronic profile imparted by the 4'-chlorobiphenyl substituent can be used to fine-tune binding interactions with a biological target, potentially improving potency, selectivity, or pharmacokinetic properties. The synthesis of analogs of drugs like Celecoxib, which features a diaryl heterocyclic structure, often involves the coupling of a substituted benzenesulfonyl chloride with an amine, highlighting the direct relevance of this reagent class.

Caption: General reaction scheme for sulfonamide synthesis.

Safety and Handling

This compound is a reactive and corrosive compound that must be handled with appropriate precautions. It is classified as causing severe skin burns and eye damage.[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Incompatibilities: Avoid contact with water and moisture, as it will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas. It is also incompatible with strong bases and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

-

Spill & Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills. All waste must be disposed of according to local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its high electrophilicity. This reactivity, driven by the electron-withdrawing nature of its substituted biphenyl system, can be understood through both theoretical electronic principles and quantified via empirical methods like competitive kinetic analysis. For the medicinal chemist and drug development professional, a firm grasp of this electrophilicity is key to designing efficient synthetic routes, enabling late-stage functionalization, and ultimately, creating novel sulfonamide-based therapeutics with optimized biological activity.

References

-

Dadiboyena, S., & Hamme II, A. T. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Chemistry, 16(11), 1390-1407.

-

Gudipati, R., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1645-1657.

-

Penning, T. D., et al. (1997). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 40(9), 1347-1365.

-

The charge distribution calculated by the Mulliken atomic charges... (n.d.). ResearchGate.

-

Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate.

-

Dadiboyena, S., & Hamme II, A. T. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Bentham Science Publishers.

-

Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. (n.d.). ResearchGate.

-

HOMO and LUMO compositions of the frontier molecular orbital for P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate.

-

hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov.

-

Stenutz, R. (n.d.). Hammett substituent constants. Stenutz.

- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). Source not found.

-

Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Hammett equation. (n.d.). In Wikipedia.

-

Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (n.d.). ResearchGate.

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.

-

The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). PubMed.

-

Applications of polyparameter linear free energy relationships in environmental chemistry. (2014). PubMed.

-

DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central.

-

Mulliken population analysis. (n.d.). In Wikipedia.

-

Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014). Google Patents.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Source not found.

-

10.7: Mulliken Populations. (2022). Chemistry LibreTexts.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Source not found.

-

Mulliken-Dipole Population Analysis. (n.d.). ChemRxiv.

- Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substr

-

Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.

-

Charge on the atom by the Mulliken population analysis. (n.d.). ResearchGate.

-

Taft equation. (n.d.). In Wikipedia.

-

Oakley, G. G., et al. (2013). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. PubMed Central.

-

Al-Warhi, T., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.

-

The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion. (n.d.). ResearchGate.

-

Meyer, T. H., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.

-

A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Rev. (n.d.). ChemRxiv.

-

Electrocatalytic hydrodechlorination of 4-chlorobiphenyl in aqueous solution using palladized nickel foam cathode. (2010). PubMed.

-

Conformations of Biphenyls. (2023). Chemistry LibreTexts.

-

Preparation of sulfonamides from N-silylamines. (n.d.). PubMed Central.

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240.

-

The Significance and the Basis for the Taft ρ* Value: A One Hour Physical-Organic Chemistry Classroom Lecture to Graduate Students. (n.d.). Scientific & Academic Publishing.

-

4-Chlorobiphenyl. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. magritek.com [magritek.com]

Spectroscopic Characterization of 4'-Chlorobiphenyl-4-sulfonyl chloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4'-Chlorobiphenyl-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the unique spectral signature of this molecule, researchers can ensure its identity, purity, and structural integrity, which are critical for its intended applications.

Introduction to this compound

This compound (C₁₂H₈Cl₂O₂S) is a bifunctional organic compound featuring a chlorinated biphenyl core and a sulfonyl chloride group. This unique combination of functional groups makes it a valuable reagent in the synthesis of various biologically active molecules and materials. The chlorinated biphenyl moiety provides a rigid scaffold, while the reactive sulfonyl chloride group allows for the facile introduction of sulfonamide linkages, a common pharmacophore in many therapeutic agents. Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides the foundational spectroscopic data and methodologies to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two phenyl rings will exhibit distinct chemical shifts due to the differing electronic effects of the chloro and sulfonyl chloride substituents. The protons on the ring bearing the sulfonyl chloride group will be deshielded and appear further downfield compared to those on the chloro-substituted ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.50 | Doublet | ~8.5 |

| H-3', H-5' | ~7.45 | Doublet | ~8.5 |

| H-2, H-6 | ~8.10 | Doublet | ~8.7 |

| H-3, H-5 | ~7.85 | Doublet | ~8.7 |

Note: Predicted values are based on the analysis of related compounds such as 4-chlorobiphenyl and biphenyl-4-sulfonyl chloride. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display distinct signals for each of the twelve carbon atoms in the molecule. The carbons directly attached to the electronegative chlorine and sulfur atoms, as well as the ipso-carbons of the biphenyl linkage, will have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4' | ~136 |

| C-1' | ~139 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~129 |

| C-4 | ~145 |

| C-1 | ~143 |

| C-2, C-6 | ~128 |

| C-3, C-5 | ~128 |

Note: These are estimated chemical shifts and can be influenced by solvent and experimental conditions.

Experimental Protocol: Acquiring High-Resolution NMR Spectra of a Solid Sample

As this compound is a solid, obtaining a high-resolution NMR spectrum requires dissolution in a suitable deuterated solvent.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period of sonication may be used if necessary.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

Caption: Workflow for obtaining an NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrational modes of the sulfonyl chloride and the substituted aromatic rings.

Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ stretch | 1380 - 1360 | Strong |

| Symmetric SO₂ stretch | 1180 - 1160 | Strong |

| S-Cl stretch | 600 - 500 | Medium |

| C-Cl stretch (aromatic) | 1100 - 1000 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H out-of-plane bending | 900 - 675 | Strong |

The presence of strong absorption bands in the 1380-1360 cm⁻¹ and 1180-1160 cm⁻¹ regions is a definitive indicator of the sulfonyl group[1].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and rapid method for analyzing solid samples with minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal surface.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: ATR-FTIR analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 287.16 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺˙) at m/z 287, with characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S).

Key Fragmentation Pathways:

-

Loss of Cl radical: [M - Cl]⁺ at m/z 252.

-

Loss of SO₂Cl radical: [M - SO₂Cl]⁺ corresponding to the 4-chlorobiphenyl cation at m/z 188.

-

Loss of SO₂: [M - SO₂]⁺˙ at m/z 223.

-

Successive loss of chlorine atoms from the biphenyl ring.

The fragmentation of polychlorinated biphenyls often involves the sequential loss of chlorine atoms[2]. Aromatic sulfonamides can undergo fragmentation with the elimination of SO₂[3].

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 287 | Molecular Ion |

| [M+2]⁺˙ | 289 | Isotope Peak |

| [M+4]⁺˙ | 291 | Isotope Peak |

| [M - Cl]⁺ | 252 | Loss of sulfonyl chloride chlorine |

| [C₁₂H₈³⁵Cl]⁺ | 188 | 4-Chlorobiphenyl Cation |

| [C₁₂H₈³⁷Cl]⁺ | 190 | Isotope of 4-Chlorobiphenyl Cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used. The sample is heated to promote volatilization.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a radical cation (molecular ion)[4].

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Caption: Electron Ionization Mass Spectrometry workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The predicted spectral data, in conjunction with the detailed experimental protocols, offer a valuable resource for scientists working with this important synthetic intermediate. Adherence to these analytical methodologies will ensure the quality and reliability of research and development outcomes that rely on this compound.

References

-

Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 686-691. [Link]

-

PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Biphenyl-4-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

- Guella, G., D'Ambrosio, M., Chiasera, G., & Pietra, F. (1998). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of mass spectrometry, 33(5), 443-453.

-

Peng, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(10), 1533-1541. [Link]

Sources

The Definitive Guide to 4'-Chlorobiphenyl-4-sulfonyl chloride: Nomenclature, Synthesis, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chlorobiphenyl-4-sulfonyl chloride is a versatile bifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science. Its rigid biphenyl backbone, coupled with the reactive sulfonyl chloride moiety and a strategically placed chlorine atom, makes it a valuable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of this compound, with a particular focus on its nomenclature, chemical properties, synthesis, and key applications in research and development.

Nomenclature and Identification

Precise and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This compound is known by several synonyms and alternative names across different chemical databases and supplier catalogs. A comprehensive understanding of this nomenclature is crucial for researchers conducting literature searches and procuring starting materials.

The systematic IUPAC name for this compound is 4-(4-chlorophenyl)benzenesulfonyl chloride [1][2]. This name explicitly describes the molecular structure: a benzenesulfonyl chloride group substituted at the 4-position with a 4-chlorophenyl group.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source |

| CAS Number | 20443-74-7 | [1][2][3] |

| IUPAC Name | 4-(4-chlorophenyl)benzenesulfonyl chloride | [1][2] |

| Molecular Formula | C12H8Cl2O2S | [1][2][3] |

| Molecular Weight | 287.16 g/mol | [3] |

| InChI Key | NWYUSJMIHFIMTA-UHFFFAOYSA-N | [2] |

| Synonyms | 4'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride | [1][4] |

| 4'-chloro(1,1'-biphenyl)-4-sulfonyl chloride | [1] | |

| 4-4-chlorophenyl benzenesulfonyl chloride | [2] | |

| 4'-chloro-biphenyl-4-sulfonyl chloride | [2] | |

| 4'-chloro-1,1'-biphenyl-4-sulfonyl chloride | [2] | |

| 4'-chloro-4-biphenylylsulphonyl chloride | [2] | |

| 4'-chloro 1,1'-biphenyl-4-sulfonyl chloride | [2] | |

| 1,1'-biphenyl-4-sulfonylchloride, 4'-chloro | [2] | |

| 4'-chlorobiphenyl4-sulfonyl chloride | [2] | |

| 4-chlorobiphenyl-4'-sulfonyl chloride | [2] | |

| 4'-chloro biphenyl-4-sulfonyl chloride | [2] | |

| [4-(4-CHLOROPHENYL)PHENYL]SULFONYL CHLORIDE | [5] |

It is important to note that the isomeric placement of the functional groups is critical. For instance, 4'-Chloro-biphenyl-3-sulfonyl chloride (CAS No. 501697-62-7) is a distinct isomer with different chemical properties and reactivity[6]. Similarly, related compounds such as Biphenyl-4-sulfonyl chloride (CAS No. 1623-93-4) lack the chloro-substituent and thus exhibit different electronic and steric profiles[7][8].

Chemical Properties and Reactivity

This compound is a white crystalline powder with a melting point in the range of 107-109 °C[2][5]. The presence of the sulfonyl chloride group makes the molecule highly susceptible to nucleophilic attack, a characteristic that is central to its synthetic utility. This functional group is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonates, and thioesters, respectively.

The biphenyl core provides a rigid and planar scaffold, which can be advantageous in the design of molecules intended to interact with specific biological targets. The chlorine atom at the 4'-position influences the electronic properties of the biphenyl system through its inductive and resonance effects. This can modulate the reactivity of the sulfonyl chloride group and also provide a potential site for further functionalization through cross-coupling reactions.

The compound is sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid[2][9][10]. Therefore, it is crucial to handle and store this reagent under anhydrous conditions to maintain its reactivity and purity.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from 4-chlorobiphenyl.

Diagram 1: Synthetic Pathway for this compound

Caption: A general two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonation of 4-Chlorobiphenyl

-

To a stirred solution of concentrated sulfuric acid, add 4-chlorobiphenyl in a portion-wise manner, maintaining the temperature below 20 °C using an ice bath.

-

After the addition is complete, slowly add fuming sulfuric acid (oleum) to the reaction mixture.

-

The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-